molecular formula C9H14N2O3 B11803627 Ethyl 5-propoxy-1H-pyrazole-3-carboxylate CAS No. 1344687-43-9

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate

Cat. No.: B11803627
CAS No.: 1344687-43-9
M. Wt: 198.22 g/mol
InChI Key: IBJIABOVWQDMGC-UHFFFAOYSA-N
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Description

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate (CAS 1344687-43-9) is a pyrazole-based compound featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 5-position and an ethyl ester (-COOEt) at the 3-position of the pyrazole ring. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol, and it is typically available at 95% purity . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

CAS No.

1344687-43-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3-propoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-3-5-14-8-6-7(10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

IBJIABOVWQDMGC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NNC(=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in ethanol or another suitable solvent . The general synthetic route can be summarized as follows:

    Formation of pyrazole ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

    Introduction of propoxy group: The propoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-propoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences among selected pyrazole carboxylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Purity
Ethyl 5-propoxy-1H-pyrazole-3-carboxylate 1344687-43-9 C₉H₁₄N₂O₃ 198.22 Propoxy (-OCH₂CH₂CH₃) 95%
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate 86625-25-4 C₆H₈N₂O₃ 156.14 Hydroxy (-OH) 95%
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 C₈H₁₂N₂O₃ 184.19 Methoxy (-OCH₃), Methyl (-CH₃) at N1 97%
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 854700-38-2 C₁₂H₁₁N₃O₄ 261.24 4-Nitrophenyl (-C₆H₄NO₂) N/A

Key Observations :

  • Substituent Size and Polarity: The propoxy group in the target compound is bulkier and more lipophilic than the smaller hydroxy or methoxy groups. The 4-nitrophenyl group () introduces strong electron-withdrawing effects, which may alter reactivity in substitution or coupling reactions .
  • N1 Substitution : Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate () includes a methyl group at the pyrazole nitrogen (N1), which sterically hinders interactions at this site and could influence binding in pharmaceutical applications .

Physicochemical Properties

  • Solubility: The hydroxy analogue () is likely more polar and water-soluble due to hydrogen bonding from the -OH group . The propoxy variant’s solubility in organic solvents (e.g., ethanol, DCM) is expected to be higher than the hydroxy derivative but lower than the methoxy or nitrophenyl analogues.
  • Thermal Stability: Electron-withdrawing groups (e.g., -NO₂ in ) typically enhance thermal stability but may reduce synthetic yields due to competitive side reactions .

Biological Activity

Ethyl 5-propoxy-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article explores its synthesis, biological properties, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a propoxy group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3. The synthesis typically involves several steps, including the reaction of diethyl oxalate with hydrazine derivatives to form the pyrazole structure, followed by esterification to introduce the ethyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant anti-inflammatory effects. For instance, compounds with structural similarities have been evaluated using the carrageenan-induced paw edema model in rats, revealing promising results in reducing inflammation .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for drug development targeting microbial infections.

Comparative Analysis of Pyrazole Derivatives

A comparative study of various pyrazole derivatives highlights the unique properties of this compound. The following table summarizes key structural features and notable activities of selected pyrazole derivatives:

Compound NameStructure FeaturesNotable Activities
Ethyl 1H-pyrazole-3-carboxylateCarboxylate at position 3Antimicrobial activity
Methyl 5-hydroxy-1H-pyrazole-3-carboxylateHydroxy group at position 5Anti-inflammatory effects
Ethyl 5-methyl-1H-pyrazole-3-carboxylateMethyl group at position 5Enzyme inhibition
This compound Propoxy group at position 5Potential anti-inflammatory & antimicrobial activity

The propoxy substitution at the 5-position may enhance solubility and selectivity towards biological targets, differentiating it from other derivatives.

Case Studies and Research Findings

Several studies have examined the pharmacological potential of pyrazole derivatives. One study synthesized a series of ethyl-substituted pyrazoles and evaluated their anti-inflammatory properties. Results indicated that specific substitutions could significantly enhance activity compared to control groups . Another investigation focused on the binding interactions of these compounds with biological macromolecules, providing insights into their mechanisms of action.

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